N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. It is characterized by its unique molecular structure and potential applications in various scientific fields. The compound has the following properties:
The compound is categorized under the class of acetamides, specifically those containing piperazine derivatives, which are known for their diverse biological activities.
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. The general methods for synthesizing this compound include:
These reactions often require specific conditions such as temperature control, catalysts, and solvents to optimize yield and purity.
The molecular structure of N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide can be represented using various structural notations:
COC1=C(C=C(C=C1OC)N(C(=O)CN2CCNCC2)C=O)C
InChI=1S/C15H21N3O4/c1-19-13-7-6-12(20-2)14(13)21-15(18)17-10-8-16(9-11-17)3/h6-8,10H,1-5,9H2,(H,18,19)
This structure reveals the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for creating derivatives with improved efficacy.
N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide exhibits several notable physical and chemical properties:
These properties are critical for handling and application in laboratory settings.
N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide has potential applications in various scientific fields:
The ongoing research into this compound may lead to new discoveries in drug development and therapeutic applications.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1